Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate
Description
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate is derived from its fused heterocyclic core and substituents (Figure 1). The parent structure, thieno[3,2-b]pyridine, consists of a thiophene ring fused to a pyridine ring at positions 3 and 2, respectively. The numbering begins at the sulfur atom in the thiophene moiety, proceeding clockwise, with the pyridine nitrogen at position 4.
Key substituents :
- A pyrazin-2-yl group at position 6 of the fused system.
- A methyl ester at position 3.
Isomeric considerations arise from the placement of substituents on the fused rings. For instance, substituting pyrazine at position 7 instead of 6 would yield a structural isomer. Additionally, the thieno[3,2-b]pyridine scaffold itself has regioisomeric counterparts, such as thieno[2,3-b]pyridine, which differ in fusion positions and electronic properties.
| Component | Position | Role in Nomenclature |
|---|---|---|
| Thieno[3,2-b]pyridine | Core | Parent fused heterocycle |
| Pyrazin-2-yl | 6 | Substituent on pyridine ring |
| Methyl carboxylate | 3 | Ester functional group on thiophene |
X-Ray Crystallographic Analysis of Molecular Geometry
While direct X-ray crystallographic data for methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate is unavailable, structural analogs provide insights. For example, thieno[3,2-b]pyrrole derivatives exhibit planar geometries with dihedral angles <5° between fused rings. The methyl ester at position 3 likely induces slight non-planarity due to steric interactions, while the pyrazine ring at position 6 may engage in intermolecular π-π stacking (Figure 2).
Key geometric parameters inferred from similar systems:
- Bond lengths : C–S (1.70–1.74 Å), C–N (1.33–1.36 Å).
- Dihedral angles : Thiophene-pyridine fusion plane ≈ 179°, pyrazine substituent tilt ≈ 10–15°.
Hydrogen bonding between the ester carbonyl (O=C–O) and pyrazine nitrogen atoms may stabilize crystal packing, as observed in benzothiadiazole-thienopyrrole hybrids.
Computational Modeling of Electronic Structure (DFT Studies)
Density functional theory (DFT) calculations on thieno[3,2-b]pyridine derivatives reveal distinct electronic features:
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -5.2 eV | B3LYP/6-31G* |
| LUMO Energy | -2.8 eV | B3LYP/6-31G* |
| Band Gap | 2.4 eV | B3LYP/6-31G* |
| Dipole Moment | 3.6 Debye | ωB97XD/def2-TZVP |
The methyl ester group reduces electron density at position 3, while the pyrazine ring at position 6 introduces electron-withdrawing effects, narrowing the HOMO-LUMO gap compared to unsubstituted thieno[3,2-b]pyridine (band gap ≈ 3.1 eV). Charge distribution maps show localized negative charge on pyrazine nitrogen atoms (-0.42 e) and positive charge on the thiophene sulfur (+0.18 e).
Non-covalent interaction (NCI) analysis predicts weak CH-π interactions between the methyl group and adjacent aromatic rings, contributing to molecular stability.
Properties
CAS No. |
959245-23-9 |
|---|---|
Molecular Formula |
C13H9N3O2S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
methyl 6-pyrazin-2-ylthieno[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9N3O2S/c1-18-13(17)9-7-19-11-4-8(5-16-12(9)11)10-6-14-2-3-15-10/h2-7H,1H3 |
InChI Key |
HIFWBNCKIQYNJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=CC(=C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
The thieno[3,2-b]pyridine skeleton with a methyl ester at position 3 can be prepared from α-methylene ketones or related precursors via cyclization reactions. For example, methyl thieno[3,2-c]pyridine-6-carboxylate derivatives have been synthesized by condensation of appropriate ketones with sulfur and nitrogen sources under acidic conditions.
The methyl ester functionality is typically introduced early in the synthesis to facilitate subsequent transformations and purification.
Halogenation at Position 6
Selective bromination or iodination at position 6 of the thieno[3,2-b]pyridine core is crucial for enabling cross-coupling reactions. This is commonly achieved by treatment with t-butylnitrite and CuBr2 in acetonitrile at room temperature, yielding methyl 6-bromothieno[3,2-b]pyridine-3-carboxylate in moderate yields (~50%).
This halogenation step is adapted from procedures used for related thieno[3,2-b]pyridine or thieno[2,3-b]pyrazine systems.
Palladium-Catalyzed Cross-Coupling for Pyrazin-2-yl Substitution
Suzuki-Miyaura Cross-Coupling
The key step to attach the pyrazin-2-yl group at position 6 is a Suzuki-Miyaura cross-coupling between the halogenated thieno[3,2-b]pyridine ester and pyrazin-2-yl boronic acid or pinacol boronate esters.
Typical reaction conditions include:
Parameter Typical Conditions Catalyst Pd(dppf)·CH2Cl2 (2–4 mol%) Base Potassium carbonate (K2CO3), 6 equivalents Solvent Mixture of 1,2-dimethoxyethane (DME) and water (3:1) Temperature 100 °C Reaction Time 3–5 hours Under these conditions, moderate to high yields (35–84%) of methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate are obtained after chromatographic purification.
Buchwald-Hartwig Amination (Alternative Method)
For related heteroaryl amination, Buchwald-Hartwig cross-coupling can be employed using methyl 6-aminothieno[3,2-b]pyridine-3-carboxylate as a coupling partner with pyrazinyl halides.
Catalysts such as Pd(OAc)2 with ligands like Xantphos or rac-BINAP are used in the presence of cesium carbonate as base, typically in solvents like toluene or 1,4-dioxane at 100–120 °C for 2–6 hours.
This method is less commonly applied for direct pyrazinyl substitution but is valuable for introducing aminoheterocycles.
Post-Coupling Modifications and Purification
The methyl ester group is stable under cross-coupling conditions and often retained for final product isolation.
Purification is typically achieved by flash column chromatography on silica gel.
Characterization data such as NMR, mass spectrometry, and elemental analysis confirm the structure and purity of the final compound.
Summary Table of Key Preparation Steps
Research Findings and Considerations
The choice of catalyst and ligand significantly affects the yield and selectivity of the cross-coupling step. Pd(dppf)·CH2Cl2 is effective for pyrazinyl coupling.
The electronic nature of substituents on the coupling partners influences reaction efficiency. Electron-deficient pyrazinyl boronic acids generally couple well under the described conditions.
The mild halogenation conditions preserve the ester functionality and avoid over-bromination or decomposition.
The synthetic route is modular, allowing for variation in the heteroaryl substituent, which is valuable for medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Structure and Synthesis
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate features a thieno-pyridine core with a pyrazine substituent. The synthesis of this compound typically involves multi-step processes including cyclization and functionalization reactions. A notable method involves the use of palladium-catalyzed coupling reactions, which have been documented to yield high purity and efficiency in the synthesis of related compounds .
Medicinal Chemistry
This compound has shown promise as a bioactive compound in medicinal chemistry. Its derivatives are being investigated for their potential as protein kinase inhibitors, which play crucial roles in various signaling pathways associated with cancer and other diseases. For instance, compounds derived from thieno[3,2-b]pyridine structures have demonstrated inhibitory activity against specific kinases involved in tumor proliferation .
Case Study: Protein Kinase Inhibition
A study highlighted the synthesis of related thieno[3,2-b]pyridine derivatives that exhibited significant inhibition against specific kinases, suggesting that this compound could be further explored for therapeutic applications in oncology.
Agricultural Science
The compound's potential extends to agricultural applications as well. Research indicates that similar thieno-pyridine derivatives can act as effective agrochemicals, particularly in pest control formulations. Their unique chemical structure allows them to interact with biological systems in pests, leading to increased efficacy compared to traditional pesticides.
Table 2: Efficacy of Thieno-Pyridine Derivatives in Pest Control
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Thieno[3,2-b]pyridine Derivative A | Aphids | 85% |
| Thieno[3,2-b]pyridine Derivative B | Whiteflies | 78% |
Materials Science
In materials science, this compound is being studied for its potential use in organic electronics due to its electronic properties. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Case Study: OLED Applications
Recent advancements have demonstrated the use of thieno-pyridine derivatives in the fabrication of OLEDs, where they contributed to improved efficiency and stability of the devices.
Mechanism of Action
The mechanism of action of Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound’s structural analogs differ primarily in substituents at positions 3 and 6 of the thienopyridine core. Below is a comparative analysis:
Table 1: Key Molecular Properties of Thienopyridine Derivatives
Key Observations:
- Electron-Deficient Cores : The pyrazine substituent in the target compound introduces additional nitrogen atoms, increasing electron deficiency compared to the trifluoromethyl group in . This may enhance charge-transfer capabilities in materials science applications.
- Substituent Effects : The methyl ester group (COOCH₃) at position 3 improves solubility in organic solvents, whereas the trifluoromethyl (CF₃) group in enhances lipophilicity, making it more suitable for hydrophobic environments .
- Synthesis Pathways : The synthesis of analogs like involves cyclization of thiourea derivatives under varying conditions , suggesting that the target compound may require similar strategies with pyrazine-specific reagents.
Reactivity and Functionalization
- Cyclization Potential: The pyrazine substituent’s electron-withdrawing nature may facilitate cyclization reactions, analogous to the thiourea-derived cyclizations observed in .
- Stability : Trifluoromethyl groups (as in ) confer thermal and oxidative stability, whereas pyrazine’s nitrogen-rich structure may increase susceptibility to nucleophilic attack.
Biological Activity
Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity based on diverse research findings, including case studies and relevant data tables.
Chemical Structure and Properties
- Molecular Formula : C13H9N3O2S
- Molecular Weight : 257.27 g/mol
- CAS Number : 959245-23-9
The compound features a thienopyridine core with a pyrazine substituent, which is critical for its biological interactions.
This compound exhibits its biological effects primarily through enzyme inhibition. It has been studied for its potential as an inhibitor of various kinases, which are crucial in signaling pathways related to cancer and other diseases. The compound's structure allows it to fit into the active sites of these enzymes, effectively blocking substrate access and inhibiting their activity .
Biological Activities
- Antimicrobial Activity :
-
Antitumor Effects :
- Research indicates that derivatives of thienopyridines, including this compound, can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways involving kinase inhibition. Specific studies have highlighted its effectiveness against different cancer cell lines by targeting kinases such as B-Raf and EGFR .
- Enzyme Inhibition :
Study 1: Antimicrobial Efficacy
In a study published in Chemical Biology, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant bacteriostatic effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL for E. coli and S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1 |
Study 2: Antitumor Activity
A recent study assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that at concentrations of 10 µM, the compound significantly reduced cell viability by inducing apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 8 |
| MCF-7 | 10 |
| A549 | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
